(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol
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Overview
Description
(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is a chiral compound that features an amino group, a thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol can be achieved through several methods. One common route involves the reduction of 3-oxo-3-(thiophen-3-yl)propanenitrile . This reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(thiophen-3-yl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophen-2-yl)propan-1-ol
- 3-(Thiophen-3-yl)propan-1-ol
- 3-(Thiophen-2-yl)propan-1-amine
Uniqueness
(3S)-3-amino-3-(thiophen-3-yl)propan-1-ol is unique due to its chiral center, which can result in different biological activities compared to its achiral counterparts. The presence of both an amino group and a thiophene ring also provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2/t7-/m0/s1 |
InChI Key |
IBCAXZDSJMQRKQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CSC=C1[C@H](CCO)N |
Canonical SMILES |
C1=CSC=C1C(CCO)N |
Origin of Product |
United States |
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